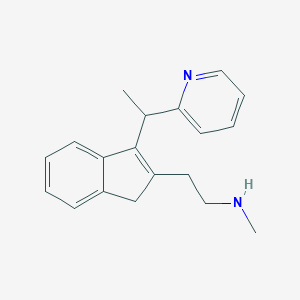

rac-N-Demethyl dimethindene

Description

Contextualization within Dimethindene (B1670660) Analogues and Metabolites in Medicinal Chemistry

Dimethindene is a first-generation antihistamine that functions as a selective H1 receptor antagonist. medtigo.com It is recognized for its racemic nature, with the (R)-(-)-enantiomer being primarily responsible for its antihistaminic activity, while the (S)-(+)-enantiomer exhibits higher affinity for muscarinic receptors. smolecule.com The metabolism of dimethindene, like many xenobiotics, involves several biochemical transformations aimed at increasing its polarity to facilitate excretion. One of the documented metabolic pathways for dimethindene is N-demethylation, which leads to the formation of N-Demethyl dimethindene. oup.comresearchgate.netrdd.edu.iq

The study of dimethindene analogues has been an area of active research, with a primary focus on modulating its receptor binding profile. For instance, a series of 2,3-disubstituted indene (B144670) analogues of dimethindene have been synthesized and evaluated for their affinity at muscarinic and histamine (B1213489) receptors. nih.gov This research has led to the identification of compounds with improved selectivity for specific muscarinic receptor subtypes, which could have therapeutic implications beyond antihistaminic effects. nih.gov

rac-N-Demethyl dimethindene fits into this context as both a metabolite and a structural analogue of dimethindene. Its characterization is essential for a comprehensive understanding of dimethindene's in vivo behavior. The presence of this metabolite in human urine has been confirmed, and analytical methods have been developed for its simultaneous determination alongside the parent drug. researchgate.netrdd.edu.iq

Table 1: Key Dimethindene-Related Compounds in Medicinal Chemistry

| Compound Name | Role | Key Research Focus |

| Dimethindene | Parent Drug | Antihistamine, H1 receptor antagonist medtigo.com |

| (R)-(-)-dimethindene | Eutomer | Responsible for H1 receptor bioactivity smolecule.com |

| (S)-(+)-dimethindene | Distomer | Potent M2-selective muscarinic receptor antagonist smolecule.com |

| This compound | Metabolite, Analogue | Product of N-demethylation, potential for altered pharmacology |

| Other Dimethindene Analogues | Synthetic Derivatives | Exploration of structure-activity relationships for improved receptor selectivity nih.gov |

Rationale for Advanced Research on this compound

N-demethylation is a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. drugbank.com For many drugs, this process can lead to the formation of active metabolites. For example, the N-demethylation of diphenhydramine (B27), another first-generation antihistamine, is a major metabolic pathway. drugbank.comresearchgate.net The resulting metabolites can have pharmacological activity. aap.org This precedent underscores the importance of investigating whether this compound retains any significant biological activity.

Furthermore, this compound is also relevant in the context of pharmaceutical manufacturing and quality control, where it may be present as an impurity in dimethindene maleate (B1232345) preparations. chemicalbook.com Regulatory guidelines often necessitate the identification and characterization of impurities to ensure the safety and consistency of the final drug product.

Overview of Current Academic Understanding and Knowledge Gaps

The current academic understanding of this compound is primarily centered on its existence as a metabolite of dimethindene and its analytical determination. Research has successfully developed methods, such as capillary electrophoresis, for the simultaneous enantioselective determination and quantification of dimethindene and its N-demethyl metabolite in human urine. researchgate.netrdd.edu.iq This confirms its formation in vivo.

However, a significant knowledge gap exists regarding the specific pharmacological and toxicological properties of this compound. There is a lack of published research that has systematically evaluated its affinity for histamine H1 receptors or other potential biological targets. While the parent compound, dimethindene, and its various synthetic analogues have been the subject of detailed structure-activity relationship studies, nih.gov similar investigations into the N-demethylated metabolite are conspicuously absent from the current literature.

The potential for this compound to possess its own unique pharmacological profile remains an open question. Its structural similarity to dimethindene suggests the possibility of retained, albeit potentially altered, activity at histamine or muscarinic receptors. The lack of data on its receptor binding affinities, functional activity, and potential for off-target effects represents a critical area for future research.

Table 2: Summary of Knowledge and Gaps for this compound

| Area of Research | Current Understanding | Identified Knowledge Gaps |

| Metabolism | Confirmed as a metabolite of dimethindene in humans. researchgate.netrdd.edu.iq | The specific CYP450 isozymes responsible for its formation have not been definitively identified for dimethindene, though CYP2D6, CYP1A2, CYP2C9, and CYP2C19 are involved in the N-demethylation of other antihistamines. drugbank.com |

| Pharmacology | Limited to its identification as a metabolite. | No published data on its receptor binding profile (e.g., H1, muscarinic receptors), functional activity, or in vivo pharmacological effects. |

| Toxicology | No specific toxicological studies have been reported. | The potential for any unique toxicological properties distinct from the parent compound is unknown. |

| Synthesis & Characterization | Available as a reference standard for analytical purposes. sapphirebioscience.com | While likely synthesized for use as a standard, detailed synthetic routes and characterization are not widely published in academic literature. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-14(18-9-5-6-11-21-18)19-16(10-12-20-2)13-15-7-3-4-8-17(15)19/h3-9,11,14,20H,10,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCOUIHMDYBQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929150 | |

| Record name | N-Methyl-2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135784-56-4 | |

| Record name | N-Methyl-2-(3-(1-pyridin-2-ylethyl)-1H-inden-2-yl)ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135784564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of Rac N Demethyl Dimethindene

General Synthetic Approaches to Racemic Indene (B144670) Derivatives

The construction of the racemic indene skeleton is a cornerstone for the synthesis of rac-N-Demethyl dimethindene (B1670660) and its analogues. A variety of methods have been developed for the synthesis of substituted indenes, reflecting the importance of this structural motif in medicinal chemistry and materials science.

One common strategy involves the cyclization of appropriately substituted phenyl precursors. For instance, acid-catalyzed intramolecular cyclization of phenyl-substituted alcohols or alkenes can lead to the formation of the indene ring system. Another powerful approach is the palladium-catalyzed annulation of o-haloaryl compounds with alkynes, which allows for the convergent assembly of highly functionalized indenes.

Metal-catalyzed reactions have proven particularly versatile in indene synthesis. Rhodium-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes, for example, yield indene derivatives with regioselectivity influenced by the steric properties of the alkyne substituents. Furthermore, cycloisomerization reactions of 1-alkyl-2-ethynylbenzenes, catalyzed by transition metals such as ruthenium or platinum, provide another efficient route to substituted indenes.

More recent methodologies focus on creating highly substituted indenes. A two-step method starting from indenols has been reported, involving acetylation followed by a displacement reaction with organocuprates to furnish multiply substituted indenes. This approach offers a pathway to novel indene esters that can serve as key intermediates for further derivatization.

Specific Methodologies for the Preparation of rac-N-Demethyl Dimethindene

This compound, also known as Dimetindene EP Impurity I, is structurally closely related to the well-known H1-antihistamine, dimethindene. The primary structural difference lies in the terminal amino group of the ethylamine (B1201723) side chain: a methylamino group in this compound versus a dimethylamino group in dimethindene. Consequently, the synthetic strategies for dimethindene can be adapted for the preparation of its N-demethylated analogue.

The industrial synthesis of dimethindene provides a foundational blueprint. This multi-step process typically begins with the alkylation of a malonic ester with benzyl (B1604629) chloride. Subsequent alkylation with a protected 2-(methylamino)ethyl halide, followed by saponification and decarboxylation, would yield an intermediate amino diacid. The crucial step of intramolecular Friedel-Crafts acylation, often employing a strong acid catalyst like polyphosphoric acid (PPA), then forms the indanone core. The final steps involve the addition of a 2-ethylpyridine (B127773) moiety to the indanone carbonyl group, typically via an organometallic reagent like 2-ethylpyridinyllithium, followed by dehydration to introduce the characteristic double bond of the indene ring.

To specifically synthesize this compound, the key modification would involve the use of a 2-(N-methyl-N-protected-amino)ethyl halide in the initial alkylation steps. The protecting group would be chosen to be stable throughout the synthetic sequence and readily removable at a late stage.

Synthesis of Isotopically Labeled Analogues for Mechanistic Research (e.g., this compound-d3 hydrobromide)

Isotopically labeled compounds are invaluable tools in mechanistic studies, allowing researchers to trace the metabolic fate of a molecule and to serve as internal standards in quantitative analytical methods. The synthesis of this compound-d3 hydrobromide involves the introduction of three deuterium (B1214612) atoms into the N-methyl group.

For instance, if the synthesis proceeds through a desmethyl precursor (the primary amine), this intermediate could be selectively methylated using a deuterated methyl source such as iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4). This late-stage introduction of the isotopic label is often preferred as it maximizes the incorporation of the expensive labeled reagent into the final product.

The reaction would typically be carried out in the presence of a non-nucleophilic base to deprotonate the primary amine, facilitating its reaction with the electrophilic deuterated methylating agent. Subsequent purification and formation of the hydrobromide salt would yield the desired this compound-d3 hydrobromide.

Design and Synthesis of Novel Analogues and Derivatives of this compound

The indene scaffold of this compound serves as a versatile template for the design and synthesis of novel analogues with potentially modified biological activities. Structure-activity relationship (SAR) studies of dimethindene and related compounds have guided the exploration of chemical space around this core structure. acs.orgnih.gov

Modifications can be systematically introduced at several key positions:

The Amino Group: The secondary amine of this compound can be further alkylated or functionalized to explore the impact of steric bulk and electronic properties on receptor binding. For instance, increasing the size of the alkyl substituent or introducing polar functional groups could modulate the compound's selectivity for different biological targets. A series of 2,3-disubstituted indenes, analogues of dimethindene, have been synthesized and studied as muscarinic and histamine (B1213489) receptor antagonists. acs.orgnih.gov

The Indene Ring: Substitution on the aromatic portion of the indene nucleus is another avenue for derivatization. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. For example, variation of the 6-substituent in the indene core of dimethindene analogues has been explored in the search for improved sedative-hypnotics.

The Pyridyl Group: The 2-pyridyl moiety is a key feature for the biological activity of many antihistamines. Modifications to this group, such as substitution on the pyridine (B92270) ring or its replacement with other heterocyclic systems, can lead to compounds with altered receptor affinities and selectivities.

Stereochemical Characterization and Enantioselective Studies of Rac N Demethyl Dimethindene

Analysis of Stereoisomeric Forms and Chiral Purity

rac-N-Demethyl dimethindene (B1670660) exists as a pair of enantiomers, which are stereoisomers that are mirror images of each other. Due to their identical physical and chemical properties in an achiral environment, separating and analyzing these enantiomers requires specialized techniques. The assessment of chiral purity, or the enantiomeric excess of one enantiomer over the other, is critical. This analysis relies on the enantioselective separation methodologies detailed below, which are capable of distinguishing between the different stereoisomeric forms.

Enantioselective Synthesis and Separation Methodologies

While the literature provides extensive information on the separation of racemic N-Demethyl dimethindene, specific details on its direct enantioselective synthesis are not prominently available. Enantioselective synthesis aims to produce a single, desired enantiomer. nih.gov The primary focus of existing research has been on the resolution of the racemic mixture, which is a mixture containing equal amounts of both enantiomers. This separation is paramount as different enantiomers can exhibit distinct biological effects. researchgate.net

Chiral chromatography is a key technique for separating enantiomers. longdom.org High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. koreascience.kr For the simultaneous determination of the enantiomers of both dimethindene and its metabolite N-demethyl-dimethindene, a Chiralcel OD column has been successfully utilized. researchgate.net This type of column contains a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Gas Chromatography (GC) can also be employed for chiral separations, often utilizing capillary columns that incorporate derivatized cyclodextrins into the stationary phase to achieve enantiomeric resolution.

| Parameter | Description | Source |

|---|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Application | Studying stereoselective elimination in human volunteers. | nih.gov |

| Column | Chiralcel OD | researchgate.net |

Capillary Electrophoresis (CE) has proven to be a powerful and efficient technique for the chiral resolution of N-demethyl-dimethindene. researchgate.netnih.gov This method achieves separation by adding a chiral selector to the background electrolyte. nih.gov Cyclodextrins and their derivatives are commonly used as chiral selectors for this purpose.

Specific CE methods have been developed for the simultaneous enantioselective determination of dimethindene and N-demethyl-dimethindene in human urine. researchgate.net One such method utilizes a phosphate (B84403) run buffer containing hydroxypropyl-beta-cyclodextrin as the chiral additive. researchgate.net This approach was sensitive enough to detect concentrations as low as 1 ng/mL for each compound in urine, facilitated by sample stacking techniques to enhance resolution. researchgate.net Another method employed carboxyethyl-β-cyclodextrin as a chiral selector. researchgate.netnih.gov

| Parameter | Method 1 | Method 2 | Source |

|---|---|---|---|

| Application | Determination in human urine | Quantitation in pharmaceuticals | researchgate.net |

| Chiral Selector | 30 mM Hydroxypropyl-beta-cyclodextrin | 2.5 mg/ml Carboxyethyl-beta-cyclodextrin | researchgate.net |

| Running Buffer | 50 mM Phosphate buffer | 20 mmol/l ε-aminocaproic acid | researchgate.net |

| pH | 3.3 | 4.5 | researchgate.net |

| Detection Limit | ~1 ng/ml | Not Specified | researchgate.net |

Influence of Stereochemistry on Molecular Recognition and Biological Activity

The three-dimensional structure of enantiomers dictates how they interact with chiral environments in the body, such as enzymes and receptors. nih.govnih.gov This differential interaction can lead to significant variations in their biological activity and metabolic pathways. nih.govresearchgate.net

In the case of N-Demethyl dimethindene, a clear example of this stereochemical influence has been observed in human studies. Following the oral administration of racemic dimethindene, a stereoselective elimination of its metabolite, N-demethyl-dimethindene, was noted. nih.gov Specifically, there was a predominant excretion of the R-(-)-enantiomer in the urine of human volunteers. nih.gov This finding indicates that the two enantiomers are processed or transported differently within the body, a direct consequence of stereochemistry influencing molecular recognition and biological pathways. The parent compound, dimethindene, also shows stereospecific activity; its (R)-(-)-enantiomer is primarily responsible for histamine (B1213489) H1 receptor binding. nih.gov Such stereoselectivity is a critical consideration in pharmacology and drug development. researchgate.net

Pharmacological Profiling and Mechanistic Elucidation of Rac N Demethyl Dimethindene in Preclinical Research

Receptor Binding Affinity and Selectivity Profiling

The interaction of rac-N-Demethyl dimethindene (B1670660) and its parent compound, dimethindene, with G-protein coupled receptors (GPCRs) is central to their pharmacological effects. GPCRs are dynamic proteins that mediate numerous signaling pathways and exist in an equilibrium of multiple conformational states. nih.gov The binding of a ligand can stabilize specific conformations, leading to activation or inhibition of downstream signals. nih.gov

Dimethindene is a well-established H1-receptor antagonist with a strong affinity for this receptor. nih.gov The antihistaminic activity is primarily attributed to the (R)-(-)-enantiomer, which is the eutomer for histamine (B1213489) H1 receptor binding. drugbank.com Studies on dimethindene analogues have sought to develop compounds with high H1 affinity while minimizing off-target effects. researchgate.net For instance, the fluoroethyl derivative known as compound 20, an analogue of dimethindene, demonstrated a high affinity for histamine H1 receptors with a pKi value of 8.14. researchgate.net

In vivo studies with the parent compound, (R)-dimethindene, have shown significant occupancy of central H1 receptors in rats. nih.gov Oral administration of 30 and 60 mg/kg resulted in 42% and 67% occupancy of central H1 receptors, respectively. nih.gov Kinetic studies determined the dissociation half-life (t1/2) for (R)-dimethindene from the H1 receptor to be approximately 30 minutes. nih.gov While detailed binding kinetics for rac-N-Demethyl dimethindene are not specifically available, its structural similarity to the parent compound suggests it likely retains some affinity for the H1 receptor, although demethylation can alter binding properties.

Dimethindene and its analogues are known to interact with muscarinic acetylcholine receptors (mAChRs), which are divided into five subtypes (M1-M5). researchgate.netresearchgate.netnih.gov The (S)-(+)-enantiomer of dimethindene is a potent and selective antagonist of the M2 muscarinic receptor, with lower affinity for M1, M3, and M4 subtypes. drugbank.com

Research on a series of 2,3-disubstituted indene (B144670) analogues of dimethindene has provided insight into the structural requirements for muscarinic receptor affinity and selectivity. researchgate.net The affinities of these compounds for the five human muscarinic receptor subtypes (M1-M5) were determined in radioligand binding studies. researchgate.net For example, (S)-dimethindene shows a 6-fold selectivity for M2 over M1 receptors and a 25-fold selectivity for M2 over M5 receptors. researchgate.net An analogue, compound (-)-19, displayed an even greater M2 selectivity, with a 36-fold preference over M1 and a 275-fold preference over M5 receptors. researchgate.net This enhanced selectivity came at the cost of H1 receptor affinity, which was 35-fold lower than that of (S)-dimethindene. researchgate.net

The following table summarizes the binding affinities (pKi) of (S)-dimethindene and selected analogues at human muscarinic receptor subtypes.

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |

| (S)-dimethindene | 6.74 | 7.52 | 6.82 | 6.52 | 6.12 |

| (-)-19 (diisopropyl analogue) | 5.81 | 7.37 | 5.39 | 5.75 | 4.93 |

| 20 (fluoroethyl derivative) | 6.21 | 7.49 | 6.14 | 6.38 | 6.70 |

| 31 (dimethylaminomethylene analogue) | 7.74 | 7.91 | 7.66 | 7.78 | 7.81 |

Data sourced from a study on 2,3-disubstituted indene analogues. researchgate.net

The selectivity of dimethindene analogues against other GPCRs is a key aspect of their preclinical profiling. While comprehensive screening data for this compound is limited, studies on related compounds indicate that selectivity is an important consideration. For instance, some antihistamines are known to have high binding affinity for both histamine H1 and α1-adrenergic receptors. researchgate.net The development of dimethindene analogues has focused on identifying potent H1-antihistamines with desirable selectivity over key GPCRs, including muscarinic and other neurotransmitter receptors. researchgate.net The goal is to minimize potential side effects associated with off-target GPCR modulation.

Enzyme Interaction and Inhibition Studies

The metabolic profile and potential for enzyme inhibition are critical parameters in drug development. For dimethindene analogues, selectivity against cytochrome P450 (CYP) enzymes has been a focus of investigation. researchgate.net The development of new H1-antihistamines from dimethindene derivatives has included assessments of their metabolism profiles and selectivity over CYP enzymes to ensure a favorable pharmacokinetic profile. researchgate.net Specific enzyme inhibition data, such as IC50 values for this compound against various CYP isoforms, are not detailed in the available literature.

Ion Channel Modulation and Functional Consequences

Interaction with ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, is a critical safety checkpoint in preclinical research due to the risk of cardiac arrhythmias. The development of dimethindene analogues has incorporated screening for hERG channel activity. researchgate.net Research has aimed to identify compounds with potent H1-antihistamine effects that exhibit desirable selectivity and a low propensity for hERG channel modulation. researchgate.net Specific data on the direct modulation of various ion channels by this compound is not presently available in published studies.

Structure-Activity Relationship (SAR) Investigations of this compound and Related Indene Analogues

Structure-activity relationship (SAR) studies of dimethindene and its analogues have provided valuable insights into the chemical features that govern their biological activity. researchgate.netnih.gov The core structure, a 2,3-disubstituted indene, allows for systematic modification to explore effects on receptor affinity and selectivity. researchgate.net

Key findings from SAR studies include:

Stereochemistry: The stereochemistry of the molecule is crucial. The (R)-enantiomer of dimethindene is responsible for H1-receptor activity, while the (S)-enantiomer drives M2-muscarinic receptor antagonism. drugbank.com

N-Alkyl Group: The nature of the substituent on the side-chain nitrogen atom influences potency and selectivity. The synthesis and evaluation of N-demethylated compounds like this compound are part of exploring this structural aspect. While not explicitly detailed, the removal of a methyl group can impact lipophilicity and the steric fit within the receptor binding pocket, potentially altering affinity and selectivity for both H1 and muscarinic receptors.

Indene Core Substitution: Variation of substituents on the indene core has been shown to significantly affect the pharmacological profile. researchgate.net For example, modifying the 6-substituent in combination with different heterocyclic groups can lead to potent H1-antihistamines with improved selectivity profiles. researchgate.net

Side Chain Modification: Altering the alkyl group attached to the chiral center of the side chain also modulates activity. The diisopropyl analogue (-)-19 showed a marked increase in M2 receptor selectivity compared to dimethindene, which has a dimethylamino group. researchgate.net Conversely, the fluoroethyl derivative (compound 20) retained high M2 affinity but also exhibited very high H1 receptor affinity. researchgate.net

These investigations demonstrate that subtle structural modifications to the dimethindene scaffold can lead to significant changes in receptor binding profiles, allowing for the fine-tuning of selectivity between histamine and muscarinic receptors, as well as other off-target proteins. researchgate.net

Metabolic Investigations and Biotransformation Pathways of Rac N Demethyl Dimethindene

In Vitro Metabolic Fate and Primary Metabolite Identification

In vitro studies, primarily utilizing rat liver homogenates, have been instrumental in elucidating the metabolic fate of dimethindene (B1670660) and its derivatives. nih.gov rac-N-Demethyl dimethindene is itself a primary phase I metabolite of dimethindene. nih.gov However, it is not metabolically inert and undergoes further biotransformation. The primary metabolic pathway identified for this compound is aromatic hydroxylation.

Research has successfully identified and synthesized 6-hydroxy-N-demethyldimethindene. nih.gov The formation of this hydroxylated metabolite was definitively proven through the comparison of mass spectra from metabolites isolated from in vitro incubations with the synthesized reference compound. nih.gov This confirms that after the initial N-demethylation of dimethindene, a subsequent hydroxylation step occurs on the demethylated molecule. This pathway is a common detoxification route for many pharmaceutical compounds, increasing their polarity and facilitating their excretion.

Table 1: Identified In Vitro Metabolites of this compound

| Metabolite Name | Metabolic Reaction | Method of Identification |

|---|

Stereoselective Metabolic Transformations and Pathways

Dimethindene is a chiral compound, and its metabolism, including the formation and elimination of its N-demethylated metabolite, exhibits significant stereoselectivity. Studies involving the oral administration of racemic dimethindene to human volunteers have shown a stereoselective elimination of N-demethyl-dimethindene. nih.gov Using chiral High-Performance Liquid Chromatography (HPLC), it was observed that the R-(-)-enantiomer of N-demethyl-dimethindene is predominantly excreted in urine. nih.gov

This stereoselectivity is also observed in animal models. In rats, a significantly greater amount of (-)-N-demethyldimetindene was excreted in the urine following the administration of the individual enantiomers of the parent compound. nih.gov Furthermore, in vitro studies with rat liver homogenates demonstrated that S-(+)-dimetindene is metabolized to a lesser extent, suggesting that the formation of the N-demethylated metabolite is also a stereoselective process. nih.gov

Table 2: Stereoselectivity in the Metabolism of this compound

| Aspect | Observation | Species |

|---|---|---|

| Formation | The S-(+)-enantiomer of the parent drug, dimethindene, is metabolized to a lesser extent in vitro. nih.gov | Rat |

| Elimination | Predominant excretion of the R-(-)-enantiomer of N-demethyl-dimethindene. nih.gov | Human |

| Elimination | Significantly more (-)-N-demethyldimetindene is excreted in urine. nih.gov | Rat |

Identification of Key Enzymatic Systems Involved in this compound Metabolism

While specific studies focusing exclusively on the enzymatic systems responsible for the metabolism of this compound are limited, the key enzymes can be inferred from research on its parent compound and other structurally similar antihistamines. The N-demethylation reaction that produces this compound, and its subsequent hydroxylation, are characteristic phase I reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov

Studies on other first-generation antihistamines provide a strong model. For instance, the N-demethylation of diphenhydramine (B27) is predominantly mediated by CYP2D6, which acts as a high-affinity enzyme for this substrate. nih.govresearchgate.net Other isoforms, including CYP1A2, CYP2C9, and CYP2C19, have been identified as low-affinity components in this metabolic pathway. nih.gov Given the structural similarities and shared metabolic pathways among these compounds, it is highly probable that these same CYP isoforms are involved in the biotransformation of dimethindene to this compound and its subsequent hydroxylation.

Table 3: Probable Enzymatic Systems in this compound Metabolism

| Enzyme Superfamily | Probable Isoforms (by analogy) | Metabolic Reaction |

|---|---|---|

| Cytochrome P450 (CYP) | CYP2D6 (High affinity) | N-Demethylation, Aromatic Hydroxylation |

| CYP1A2 (Low affinity) | N-Demethylation, Aromatic Hydroxylation | |

| CYP2C9 (Low affinity) | N-Demethylation, Aromatic Hydroxylation |

Comparative Metabolic Studies with Parent Dimethindene and Other Analogues

The metabolic pathway of this compound is a continuation of the metabolism of its parent compound, dimethindene. Dimethindene undergoes several biotransformations, including N-demethylation (to form this compound), aromatic hydroxylation (to form 6-hydroxydimethindene), and N-oxidation (to form dimethindene-N-oxide, a main metabolite in rats). nih.govnih.gov The this compound metabolite is then subject to further hydroxylation. nih.govnih.gov

An interesting metabolic interplay is observed in humans, where the ratio of 6-hydroxydimethindene to 6-hydroxy-N-demethyldimethindene changes depending on the administered dose of the parent drug. This suggests a potential saturation or differential regulation of the competing metabolic pathways of hydroxylation and N-demethylation. nih.gov

When compared to other alkylamine antihistamine analogues, such as brompheniramine (B1210426) and chlorpheniramine, common metabolic pathways are evident. Fungal metabolism models, which often mimic mammalian systems, show that these compounds are also metabolized via N-oxidation and N-demethylation, with the mono-N-demethylated metabolite being produced in the greatest amounts. nih.gov This highlights N-demethylation as a primary and conserved metabolic route for this class of compounds.

Table 4: Comparative Metabolism of Dimethindene and its N-Demethylated Metabolite

| Compound | Primary Metabolic Pathways | Key Metabolites |

|---|---|---|

| Dimethindene (Parent) | N-Demethylation, Aromatic Hydroxylation, N-Oxidation | This compound, 6-hydroxydimethindene, Dimethindene-N-oxide. nih.govnih.gov |

| This compound | Aromatic Hydroxylation | 6-hydroxy-N-demethyldimethindene. nih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of Rac N Demethyl Dimethindene in Research

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are fundamental in the analytical workflow for rac-N-Demethyl dimethindene (B1670660), enabling its separation from the parent compound, other metabolites, and potential degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for the analysis of this compound.

HPLC is a versatile and widely employed technique for the analysis of rac-N-Demethyl dimethindene. Method development often focuses on achieving adequate resolution, sensitivity, and run time, with various stationary and mobile phases being utilized to optimize separations.

Reversed-Phase HPLC: A reversed-phase HPLC method has been successfully developed for the simultaneous determination of dimethindene and its principal metabolites, including N-demethyldimethindene, in biological fluids such as human urine. nih.gov These methods typically employ C18 or other nonpolar stationary phases with a polar mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is frequently used to effectively separate compounds with a range of polarities.

Chiral HPLC: Given that N-Demethyl dimethindene possesses a chiral center, enantioselective separation is critical for stereoselective metabolic and pharmacokinetic studies. Chiral HPLC methods have been developed to resolve the enantiomers of N-Demethyl dimethindene. A notable example involves the use of a Chiralcel OD column, which is a polysaccharide-based chiral stationary phase. nih.gov This allows for the direct simultaneous determination of the enantiomers of both dimethindene and N-demethyldimethindene. nih.gov Chiral HPLC has been instrumental in demonstrating the stereoselective elimination of N-demethyl-dimethindene following the administration of racemic dimethindene. nih.gov

Stability-Indicating HPLC: In the context of pharmaceutical quality control, stability-indicating HPLC methods are essential for assessing the purity of dimethindene maleate (B1232345) and identifying its impurities, which can include this compound. One such method utilized a cyanopropyl-bonded stationary phase (Zorbax SB CN column) for the separation of dimethindene from its degradation products. The development of such methods involves subjecting the drug substance to stress conditions (e.g., acid and base hydrolysis, oxidation, and thermal decomposition) to ensure that all potential degradation products are effectively separated from the main peak.

Interactive Data Table: HPLC Parameters for Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. While less common than HPLC for N-demethylated metabolites due to their polarity and potential for thermal degradation, GC methods can be developed with appropriate derivatization.

For the analysis of amines by GC, derivatization is often necessary to improve volatility and chromatographic peak shape. Common derivatization reagents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). The choice of derivatizing agent depends on the specific properties of the analyte and the desired sensitivity.

A typical GC method for a derivatized N-demethylated amine would involve a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane. The temperature program would be optimized to ensure adequate separation from other components in the sample matrix. The injector temperature must be carefully controlled to prevent thermal degradation of the analyte.

While specific GC methodologies for this compound are not extensively documented in the literature, the general principles of amine analysis by GC provide a framework for method development.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/MS) for Structural Confirmation and Quantification

Mass spectrometry is an indispensable tool for the unequivocal identification and highly sensitive quantification of this compound. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a powerful analytical platform.

Structural Confirmation: High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion of this compound, which aids in confirming its elemental composition. Tandem mass spectrometry (MS/MS) is used to generate a characteristic fragmentation pattern. By inducing fragmentation of the precursor ion and analyzing the resulting product ions, a unique spectral fingerprint is obtained that can be used for definitive structural elucidation. While a detailed fragmentation pattern for this compound is not readily available in public databases, it would be expected to show characteristic losses related to the ethylamine (B1201723) side chain and the indene (B144670) core.

Quantitative Analysis using LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its exceptional sensitivity and selectivity. The analysis is typically performed in the multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. In this approach, a specific precursor ion (typically the protonated molecule [M+H]+) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from the matrix. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision.

Interactive Data Table: Potential LC-MS/MS Parameters for this compound

Capillary Electrophoresis (CE) for High-Resolution Analysis

Capillary electrophoresis is a high-efficiency separation technique that offers an alternative to HPLC and GC for the analysis of charged species like this compound. It is particularly well-suited for chiral separations.

CE has been successfully applied to the chiral resolution of dimethindene and its metabolite, N-demethyl-dimethindene. researchgate.net The methodology often involves the use of chiral selectors, such as cyclodextrins, which are added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to their separation.

A study demonstrated the enantioselective determination of dimethindene and N-demethyl-dimethindene in human urine using a 50 mM phosphate (B84403) run buffer (pH 3.3) containing 30 mM hydroxypropyl-beta-cyclodextrin. researchgate.net To enhance sensitivity for detecting low concentrations, sample stacking techniques can be employed to increase the amount of analyte introduced into the capillary, achieving detection limits in the low ng/mL range. researchgate.net

The main advantages of CE include high separation efficiency, short analysis times, and low consumption of reagents and samples.

Method Validation and Quality Control Parameters in Research Settings

Validation of the analytical methods used for the characterization and quantification of this compound is essential to ensure the reliability and accuracy of the research data. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.netresearchgate.netjocpr.com

The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the calibration curve.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Interactive Data Table: Typical Acceptance Criteria for Method Validation Parameters (based on ICH guidelines)

By employing these advanced analytical methodologies and adhering to rigorous validation protocols, researchers can obtain high-quality, reliable data on the characteristics and quantity of this compound, which is essential for advancing our understanding of its role in various scientific disciplines.

Computational and in Silico Approaches in Rac N Demethyl Dimethindene Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of rac-N-Demethyl dimethindene (B1670660), docking studies would primarily investigate its interaction with the histamine (B1213489) H1 receptor, its main pharmacological target.

Research on dimethindene and other H1-antihistamines has elucidated key interactions within the H1 receptor's binding pocket. nih.govnih.gov The (R)-(-)-enantiomer of dimethindene is known to be responsible for its bioactivity at the histamine H1 receptor. nih.gov Docking studies of various antihistamines reveal that the binding is typically stabilized by a combination of interactions:

An ionic bond or strong hydrogen bond between the protonated amine of the ligand's side chain and a conserved aspartate residue (Asp107) in transmembrane helix 3 (TM3) of the receptor. nih.gov

Aromatic interactions, such as π-π stacking or hydrophobic interactions, between the aryl rings of the ligand and aromatic residues like tryptophan (Trp428) and tyrosine (Tyr431) in TM6. nih.gov

Additional hydrogen bonds and van der Waals contacts with residues in other transmembrane helices (e.g., TM5) that confer specificity and affinity. nih.govrsc.org

For rac-N-Demethyl dimethindene, the primary structural difference is the replacement of a dimethylamino group with a secondary methylamino group. Molecular docking simulations would predict how this change affects binding. The secondary amine is still basic and would be protonated at physiological pH, allowing it to form the crucial ionic interaction with Asp107. However, the reduced steric bulk compared to the dimethylamino group could alter the ligand's orientation in the binding pocket. This might allow for different or more optimal van der Waals contacts with surrounding hydrophobic residues. Furthermore, the secondary amine introduces a hydrogen bond donor capacity, potentially forming an additional hydrogen bond with a nearby acceptor residue (e.g., Asn198 or Thr194) in the binding site, which could enhance binding affinity. nih.gov

| Interacting Residue | Helix Location | Interaction Type with H1 Antagonists | Potential Role in this compound Binding |

| Asp107 | TM3 | Ionic Bond / Salt Bridge | Anchors the protonated side-chain amine. |

| Trp428 | TM6 | Aromatic / Hydrophobic | Stabilizes the indene (B144670) ring system. |

| Tyr431 | TM6 | Aromatic / Hydrophobic | Interacts with the pyridine (B92270) or phenyl ring. |

| Phe432 | TM6 | Aromatic / Hydrophobic | Contributes to the hydrophobic pocket. |

| Thr194 | TM5 | Hydrogen Bond | Potential H-bond acceptor for the secondary amine proton. |

| Asn198 | TM5 | Hydrogen Bond | Potential H-bond acceptor or donor. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For H1-antihistamines, QSAR studies have been instrumental in identifying the key molecular features, or descriptors, that govern antagonist potency. researchgate.netmdpi.com

A typical QSAR model for H1 antagonists would include descriptors from several categories:

Electronic Descriptors: Such as partial atomic charges and dipole moment, which are crucial for the electrostatic interaction with Asp107.

Steric Descriptors: Including molecular volume, surface area, and specific shape indices, which define the necessary fit within the binding pocket.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), quantifying the importance of hydrophobic interactions with aromatic and aliphatic residues in the receptor.

Topological Descriptors: Which describe molecular connectivity and branching.

In a QSAR model developed for dimethindene and its analogs, this compound would be represented by a unique set of descriptor values. The N-demethylation would lead to a decrease in molecular weight and volume (steric descriptors), an increase in polarity and potential for hydrogen bond donation (electronic and hydrogen-bonding descriptors), and a slight modification of its lipophilicity (hydrophobic descriptor). By inputting these new descriptor values into a validated QSAR model, one could predict the H1 receptor binding affinity of this compound relative to its parent compound. The model might predict a change in activity based on whether the reduced steric bulk is favorable and whether the new hydrogen bond donor capability can be utilized to form a productive interaction within the receptor.

| QSAR Descriptor Type | Example Descriptor | Influence on H1 Antagonist Activity | Predicted Impact of N-Demethylation |

| Electronic | Partial charge on amine nitrogen | Governs strength of ionic interaction with Asp107. | Minor change in charge distribution. |

| Steric | Molecular Volume / Molar Refractivity | Defines fit in the binding pocket; excessive bulk is detrimental. | Decrease in volume, may reduce steric clashes. |

| Hydrophobic | LogP (Lipophilicity) | Crucial for interactions with hydrophobic residues. | Decrease in lipophilicity. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Fine-tunes binding affinity and specificity. | Increase in H-bond donors (from 0 to 1). |

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Characterization

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a docked pose, explore the conformational flexibility of the ligand and the protein, and characterize the role of water molecules in the binding site. nih.govrsc.orgnih.gov

For a flexible molecule like this compound, conformational analysis is crucial. The ethylamine (B1201723) side chain can adopt numerous conformations, and only a specific subset will be compatible with binding to the H1 receptor. MD simulations can explore the conformational landscape of the molecule both in solution and within the receptor's binding site, revealing the lowest energy (most probable) bound conformation.

MD simulations of the this compound-H1 receptor complex would provide several key insights:

Binding Pose Stability: The simulation would test whether the initial docked pose is stable over time or if the ligand shifts to a more favorable orientation.

Interaction Dynamics: It would reveal the dynamic nature of the hydrogen bonds and hydrophobic contacts, calculating their occupancy and average distances throughout the simulation.

Binding Site Flexibility: The simulation shows how the receptor's side chains adapt and move to accommodate the ligand, providing a more accurate picture of the induced fit.

Role of Water: MD can identify key water molecules that may mediate interactions between the ligand and the receptor, which is often missed in static docking studies.

A comparative MD study between dimethindene and this compound would be particularly informative. It could quantify differences in the stability of the crucial salt bridge with Asp107 and determine if the secondary amine of the demethylated metabolite forms a stable, long-lived hydrogen bond with other residues, potentially explaining differences in binding affinity or residence time.

Computational Prediction of Metabolic Pathways and Enzyme-Substrate Interactions

In silico metabolism prediction tools are widely used in early drug development to identify potential metabolic liabilities of a drug candidate. These programs use databases of known metabolic reactions and algorithms to predict which sites on a molecule are most likely to be modified by metabolic enzymes, primarily the cytochrome P450 (CYP) family. news-medical.net

Experimental studies have confirmed that dimetindene undergoes N-demethylation to form N-demethyldimetindene, among other metabolic transformations like hydroxylation. nih.govnih.gov Computational models would corroborate this finding. When the structure of dimethindene is submitted to a metabolism prediction software, the N-methyl groups of the dimethylamino moiety are typically highlighted as highly probable sites of metabolism.

The underlying computational approach involves several steps:

Site of Metabolism (SOM) Identification: The software identifies atoms or functional groups susceptible to enzymatic attack. The N-alkyl groups of tertiary amines are well-known substrates for CYP enzymes (e.g., CYP3A4, CYP2C19). fda.gov

Enzyme-Substrate Docking: More sophisticated models may perform docking of the substrate into the active sites of specific CYP isoforms. This can help predict which enzymes are responsible for the metabolism and provide a structural basis for the reaction. The orientation of the N-methyl group relative to the reactive heme iron in the CYP active site would determine its susceptibility to oxidation.

Reactivity Modeling: Quantum mechanical calculations can be employed to estimate the activation energy required for hydrogen abstraction from the methyl group, a key step in the N-demethylation process. Lower activation energies correlate with higher reactivity.

For this compound, these tools could be used to predict its subsequent metabolic fate. As a secondary amine, it could potentially undergo further N-demethylation to the primary amine, or it could be a substrate for other enzymes like monoamine oxidase (MAO) or undergo glucuronidation.

| Metabolic Reaction | Enzyme Family | Computational Prediction for Dimethindene |

| N-Demethylation | Cytochrome P450 (CYP) | High probability at the dimethylamino group. |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Moderate probability on the indene ring system. |

| Glucuronidation | UGTs | Possible at hydroxylated metabolites. |

| Oxidative Deamination | Monoamine Oxidase (MAO) | Low probability for tertiary amine, but possible for the N-demethylated metabolite. |

Emerging Research Directions and Future Perspectives for Rac N Demethyl Dimethindene

Exploration of Novel Pharmacological Targets Beyond Histamine (B1213489) and Muscarinic Receptors

While the parent compound, dimethindene (B1670660), is a known antagonist of histamine H1 and muscarinic M2 receptors, the specific pharmacological profile of its primary metabolite, rac-N-Demethyl dimethindene, remains largely uncharted territory. The process of N-demethylation can significantly alter the pharmacological activity of a compound, sometimes leading to metabolites with different receptor affinities or even novel targets. Future research should, therefore, focus on a comprehensive screening of this compound against a wide array of receptors and enzymes to uncover any unique pharmacological properties.

Furthermore, emerging evidence suggests that some antihistamines possess anti-inflammatory and immunomodulatory effects that are independent of H1-receptor antagonism researchgate.net. These effects may be mediated through various cellular pathways. It is crucial to investigate whether this compound contributes to or possesses its own distinct anti-inflammatory properties. This could open up new avenues for its potential use in inflammatory conditions beyond allergy.

Table 1: Potential Novel Pharmacological Targets for this compound

| Receptor/Target Class | Rationale for Investigation | Potential Therapeutic Implications |

| Adrenergic Receptors (α and β) | First-generation antihistamines often exhibit affinity for these receptors. N-demethylation could alter this interaction. | Modulation of cardiovascular or central nervous system effects. |

| Serotonergic Receptors (e.g., 5-HT1, 5-HT2) | Cross-reactivity is common among older antihistamines. The metabolite may have a different selectivity profile. | New applications in mood or anxiety disorders. |

| Dopaminergic Receptors (e.g., D2) | Some antihistamines show weak dopamine receptor antagonism. | Understanding potential neurological side effects or therapeutic uses. |

| Ion Channels (e.g., potassium channels) | Certain antihistamines have been shown to interact with cardiac ion channels. | Assessment of cardiac safety profile. |

| Inflammatory Cytokines and Mediators | Exploring H1-receptor-independent anti-inflammatory mechanisms. | Novel anti-inflammatory applications. |

Development of Advanced Analytical Tools for Comprehensive Metabolite Profiling

The comprehensive analysis of drug metabolites is essential for understanding the complete pharmacokinetic and pharmacodynamic profile of a parent compound. While conventional analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been successfully employed for the detection of dimethindene and its major metabolites, including N-demethyldimethindene, in biological matrices like urine, more advanced methods are needed for a complete picture nih.govnih.gov.

The development of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap systems, offers significantly improved sensitivity and specificity for metabolite identification and quantification nih.govresearchgate.net. These techniques can facilitate the discovery of previously unknown or low-abundance metabolites of dimethindene, providing a more detailed map of its biotransformation. Furthermore, the use of tandem mass spectrometry (MS/MS) allows for structural elucidation of these metabolites without the need for authentic standards, which are often unavailable nih.gov.

The application of chiral chromatography is also critical in the study of this compound. Since the parent drug is a racemic mixture, it is important to understand the stereoselective metabolism and disposition of each enantiomer and their respective N-demethylated metabolites nih.gov. Advanced chiral separation techniques can provide valuable insights into the pharmacokinetics and potential pharmacodynamic differences between the enantiomers of this compound.

Table 2: Advanced Analytical Techniques for this compound Profiling

| Analytical Technique | Advantages for Metabolite Profiling | Research Focus |

| UHPLC-HRMS (Q-TOF, Orbitrap) | High sensitivity, high resolution, and accurate mass measurement for confident identification of known and unknown metabolites. | Comprehensive profiling of dimethindene metabolites in various biological matrices. |

| Tandem Mass Spectrometry (MS/MS) | Provides structural information for metabolite elucidation without the need for reference standards. | Structural characterization of novel dimethindene metabolites. |

| Chiral Chromatography (HPLC, SFC) | Separation and quantification of individual enantiomers of this compound. | Investigation of stereoselective metabolism and pharmacokinetics. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | High separation efficiency for polar and charged metabolites, offering a complementary approach to LC-MS. | Analysis of polar conjugates and other hydrophilic metabolites of dimethindene. |

Integration of Omics Technologies for Systems-Level Understanding of Biotransformation

A systems-level understanding of how this compound is formed and how it interacts with the biological system requires the integration of various "omics" technologies. Metabolomics, proteomics, and transcriptomics can provide a holistic view of the biotransformation of dimethindene and the cellular responses it and its metabolites elicit.

Metabolomics studies, utilizing platforms like LC-MS and NMR, can identify global changes in the metabolome following dimethindene administration, potentially revealing novel metabolic pathways affected by the drug or its metabolites nih.govmdpi.com. This can help to understand the broader physiological impact beyond its known antihistaminic and anticholinergic effects. For instance, identifying alterations in endogenous metabolic pathways could point towards unforeseen drug-nutrient or drug-disease interactions.

Proteomics can be employed to identify the specific enzymes responsible for the N-demethylation of dimethindene and other metabolic transformations. While cytochrome P450 enzymes are generally implicated in the metabolism of first-generation antihistamines, proteomics can pinpoint the exact isoforms involved researchgate.net. This information is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. Furthermore, proteomics can reveal changes in protein expression in response to treatment, offering insights into the mechanisms of action and potential toxicity mdpi.comnih.gov.

Transcriptomics, the study of the complete set of RNA transcripts, can provide information on how dimethindene and its metabolites regulate gene expression. This can help to identify the upstream regulatory pathways that are affected and can provide a more comprehensive understanding of the drug's mechanism of action at a molecular level.

Role of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study biological systems, such as to selectively inhibit or activate a specific protein or pathway. While dimethindene itself has been used in pharmacological studies, its metabolite, this compound, could potentially serve as a more specific or differentiated chemical probe.

If future research reveals that this compound has a unique pharmacological profile, for example, higher selectivity for a particular receptor subtype or a novel target, it could be developed into a valuable research tool. The removal of one of the N-methyl groups can alter the steric and electronic properties of the molecule, potentially leading to a more refined interaction with its biological targets.

To be utilized as a chemical probe, this compound would need to be thoroughly characterized in terms of its potency, selectivity, and mechanism of action. Stable isotope-labeled versions of this compound could also be synthesized to facilitate its use in metabolic tracing and target engagement studies metsol.comresearchgate.netnih.govnih.gov. Such probes would be invaluable for elucidating the physiological and pathological roles of its target proteins. The development of such a probe would be contingent on the discovery of a sufficiently potent and selective activity for this metabolite.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying rac-N-Demethyl dimethindene in biological matrices, and how can cross-reactivity with metabolites be minimized?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for specificity. Optimize mobile phase composition (e.g., acetonitrile:ammonium formate buffer) to resolve peaks of this compound from its metabolites. Validate the method per ICH guidelines, including selectivity tests against structurally related compounds . For cross-reactivity, employ collision-induced dissociation (CID) to confirm unique fragmentation patterns .

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies using factorial design (e.g., 2^3 design: pH 2–9, temperatures 25–60°C, and light exposure). Monitor degradation products via UV-Vis spectroscopy and LC-MS. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions . Include negative controls (e.g., inert atmosphere) to isolate oxidative vs. hydrolytic pathways .

Q. What in vitro pharmacological assays are suitable for evaluating the histamine H1 receptor binding affinity of this compound?

- Methodological Answer : Radioligand binding assays using [³H]-pyrilamine in transfected HEK293 cells expressing H1 receptors. Normalize data to reference antagonists (e.g., cetirizine) and calculate IC₅₀ values via nonlinear regression. Include saturation binding to confirm receptor density and avoid non-specific binding artifacts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enantiomeric ratios of this compound across different synthetic batches?

- Methodological Answer : Perform chiral chromatographic separation using amylose-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases. Validate enantiomeric purity via circular dichroism (CD) spectroscopy. For batch inconsistencies, analyze synthetic intermediates (e.g., demethylation efficiency) using GC-MS to identify kinetic vs. thermodynamic control in the reaction .

Q. What computational strategies are effective for predicting the metabolic pathways of this compound in human hepatocytes?

- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to identify reactive sites with in silico metabolite prediction tools (e.g., GLORYx). Validate predictions using in vitro microsomal assays (CYP450 isoforms) and high-resolution mass spectrometry (HRMS) for metabolite identification .

Q. How should researchers address conflicting data on the compound’s off-target effects in neuronal cell lines?

- Methodological Answer : Design a multi-omics approach: (1) Transcriptomic profiling (RNA-seq) to identify dysregulated pathways, (2) Proteomic analysis (LC-MS/MS) to confirm protein-level changes, and (3) functional assays (calcium imaging) to assess neuronal activity. Use pathway enrichment tools (e.g., Gene Ontology) to distinguish direct vs. compensatory effects .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Use Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models. Include bootstrap resampling to estimate confidence intervals for EC₅₀ values .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer : Publish detailed protocols with critical parameters (e.g., reaction time, catalyst loading, and purification steps). Use inter-laboratory validation via ring tests and share raw NMR/LC-MS data in open-access repositories (e.g., Zenodo) .

Data Presentation Guidelines

- Tables : Include raw and processed data (e.g., IC₅₀ values ± SEM) in supplementary materials. Highlight statistically significant differences using asterisks (*p<0.05, **p<0.01) .

- Figures : Use heatmaps for omics data and 3D structures for computational models. Ensure chromatograms display baseline resolution (R > 1.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.